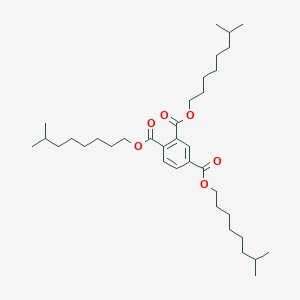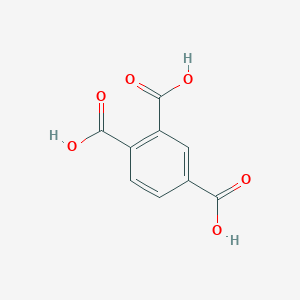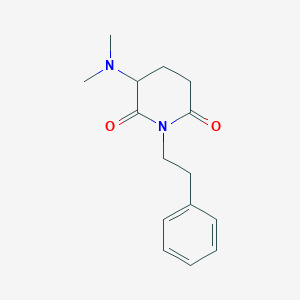
Phyllanthimide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phyllanthimide is a natural compound derived from the plant Phyllanthus amarus. This compound has attracted significant attention in recent years due to its potential applications in various fields of scientific research.
Aplicaciones Científicas De Investigación
Immunomodulatory Effects
Phyllanthus species, including compounds like phyllanthin, have been researched for their potential immunomodulatory effects. These effects are crucial for treating immune-related diseases. Phyllanthus species, including Phyllanthus amarus, Phyllanthus emblica, Phyllanthus niruri, and Phyllanthus urinaria, have shown significant immunomodulatory effects. However, further experimental and preclinical studies are needed to confirm these traditional uses and develop them into therapeutic agents for immune-related disorders (Jantan et al., 2019).
Protective Activity in Liver Cells
Phyllanthin has demonstrated protective effects against ethanol-induced liver cell injury. In a study on rat hepatocytes, phyllanthin showed potential in antagonizing damage induced by ethanol, highlighting its hepatoprotective and antioxidant activity (Chirdchupunseree & Pramyothin, 2010).
Rapid Analysis of Bioactive Compounds
Research has developed methods for the rapid screening of phytochemicals like phyllanthin using advanced techniques like LC/MS/MS. This research aids in the quick identification and characterization of bioactive compounds in Phyllanthus amarus (Kumar et al., 2015).
Antinociceptive Activity
Phyllanthimide analogues, including maleimide and succinimide, have been evaluated for their antinociceptive (pain-relieving) activity in mice. The study showed that these compounds have significant analgesic effects, suggesting their potential in pain management (Filho et al., 1996).
Antimicrobial Activity
Phyllanthin and its analogs have been investigated for their antibacterial activity. Maleimides, in particular, were found to be more active than succinimides, indicating their potential as antimicrobial agents (Cechinel Filho et al., 1994).
Intestinal Absorption and Transport
Studies have explored the intestinal absorption and transport mechanisms of phyllanthin, using models like Caco-2 cell monolayers. This research is crucial for understanding how phyllanthin can be effectively absorbed in the body (Nguyen et al., 2013).
Anticancer Potential
Phyllanthin has been studied for its protective role against liver carcinoma and its potential anti-tumor effects on human hepatocellular carcinoma cells. This research highlights phyllanthin's potential as a chemotherapeutic agent (You et al., 2021).
Bioavailability Enhancement
Research has been conducted on developing drug delivery systems to enhance the oral bioavailability of phyllanthin. These systems, like self-microemulsifying drug delivery systems (SMEDDS), are crucial for improving the effectiveness of phyllanthin in therapeutic applications (Hanh et al., 2015).
Propiedades
Número CAS |
116174-65-3 |
|---|---|
Nombre del producto |
Phyllanthimide |
Fórmula molecular |
C15H20N2O2 |
Peso molecular |
260.33 g/mol |
Nombre IUPAC |
3-(dimethylamino)-1-(2-phenylethyl)piperidine-2,6-dione |
InChI |
InChI=1S/C15H20N2O2/c1-16(2)13-8-9-14(18)17(15(13)19)11-10-12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3 |
Clave InChI |
ALIBGDLGPQIBDM-UHFFFAOYSA-N |
SMILES |
CN(C)C1CCC(=O)N(C1=O)CCC2=CC=CC=C2 |
SMILES canónico |
CN(C)C1CCC(=O)N(C1=O)CCC2=CC=CC=C2 |
Sinónimos |
phyllanthimide |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



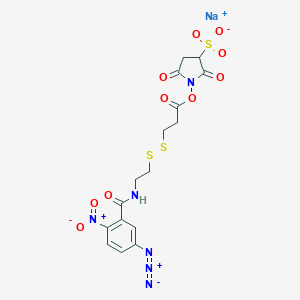
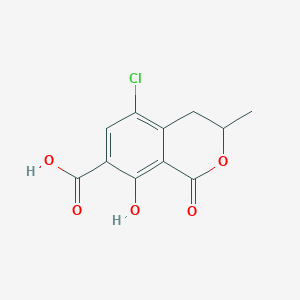
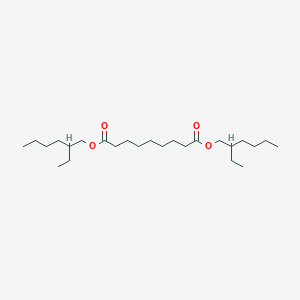
![(5R,6R,7R,8S)-8-Hydroxy-7-(hydroxymethyl)-5-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole-6-carboxylic acid](/img/structure/B44396.png)
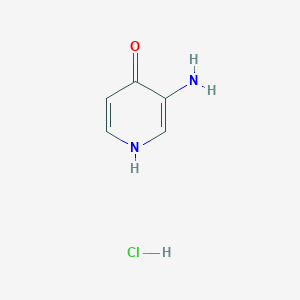
![1-Ethyl-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane](/img/structure/B44406.png)
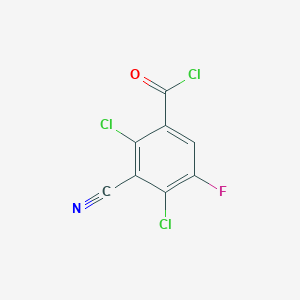
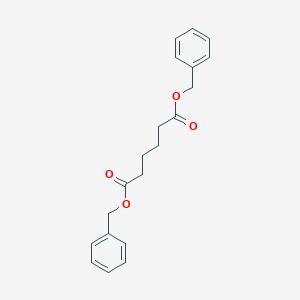
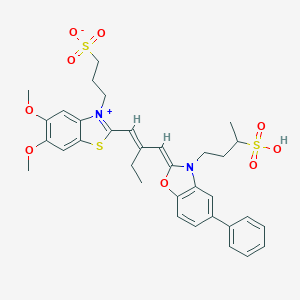
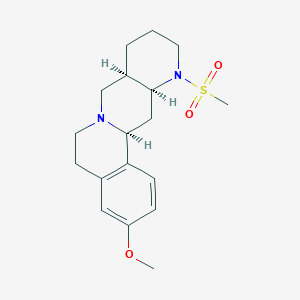
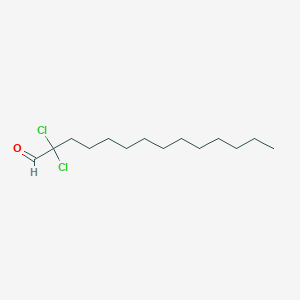
![Silane, (1,1-dimethylethyl)dimethyl[(1-methyl-3-butynyl)oxy]-](/img/structure/B44415.png)
